molecular formula C20H27Cl3N2O B4630634 {3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride

{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride

Cat. No.: B4630634
M. Wt: 417.8 g/mol
InChI Key: YDHNCJSWNQXAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C20H27Cl3N2O and its molecular weight is 417.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.118897 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions and By-Products

One study discusses the occurrence of by-products from strong oxidants reacting with contaminants in drinking water, highlighting the formation of chlorinated by-products, including those from chloronitrile compounds, which could arise from reactions similar to those involving amines and amides in proteinaceous materials. This suggests potential applications or considerations for the compound in water treatment processes or the study of chlorination reactions (Rice & Gomez-Taylor, 1986).

Synthetic Routes and Structural Insights

Another study explores the synthesis and structural properties of novel substituted compounds, which may include structures similar to the compound , offering insights into potential synthetic routes and the conformation of the resulting products. Such research can contribute to the development of new materials or drugs with related chemical structures (Issac & Tierney, 1996).

Potential Antineoplastic Properties

Research on novel series of compounds, including those with structures related to the queried compound, demonstrates potential antineoplastic (cancer-fighting) properties. These compounds have shown cytotoxicity against cancer cells, suggesting possible applications in developing new cancer treatments (Hossain et al., 2020).

Environmental Presence and Effects

The presence and effects of chlorobenzenes in the environment, which could be related to the degradation or transformation products of the compound , have been reviewed. This includes discussions on their toxicity, persistence, and potential for bioaccumulation, highlighting the importance of understanding the environmental impact of such chemicals (Brahushi et al., 2017).

Mechanistic Insights into Oxidation Reactions

A review on the kinetics and mechanisms of organic compound oxidations by ferrates offers insights into how related compounds might undergo oxidative transformations. Understanding these reactions is crucial for applications in environmental remediation, wastewater treatment, and synthetic chemistry (Sharma, 2013).

Properties

IUPAC Name

N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O.2ClH/c21-20-7-2-1-5-18(20)15-24-19-6-3-4-17(12-19)14-23-13-16-8-10-22-11-9-16;;/h1-7,12,16,22-23H,8-11,13-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNCJSWNQXAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=CC(=CC=C2)OCC3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
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{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
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{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
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{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
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{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 6
{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.